1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The nitro and hydroxyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The compound’s ability to undergo redox reactions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({2-Hydroxy-5-nitrobenzylidene}amino)benzonitrile
- (2-Hydroxy-5-nitrobenzylidene)amino-phenyl-acetic acid
- 2-Hydroxy-5-nitrobenzoic acid benzylidene-hydrazide
Uniqueness
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural complexity and potential for diverse applications make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C15H12N4O4 |
---|---|
Molekulargewicht |
312.28g/mol |
IUPAC-Name |
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O4/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-6-12(19(22)23)3-4-14(11)20/h3-6,8,20H,1-2H3/b17-8- |
InChI-Schlüssel |
DPGFSXLWCNPJMP-IUXPMGMMSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.